N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3,4-dimethylbenzenesulfonamide
Description
N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3,4-dimethylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a but-2-yn-1-yl linker, a 2-methoxyphenoxy substituent, and a 3,4-dimethylbenzenesulfonamide group. The alkyne linker in the target compound likely introduces steric constraints distinct from saturated or allyl-containing analogs, as seen in related synthetic protocols .
Properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-15-10-11-17(14-16(15)2)25(21,22)20-12-6-7-13-24-19-9-5-4-8-18(19)23-3/h4-5,8-11,14,20H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNPEHXJJHHRJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC#CCOC2=CC=CC=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of 2-methoxyphenol with propargyl bromide in the presence of a base such as potassium carbonate to form 4-(2-methoxyphenoxy)but-2-yne.
Sulfonamide formation: The intermediate is then reacted with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Enzyme Inhibition
Research indicates that N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3,4-dimethylbenzenesulfonamide exhibits significant inhibitory effects on various enzymes, making it a candidate for therapeutic applications in diseases such as diabetes and Alzheimer's disease.
- Alpha-glucosidase Inhibition : The compound has been studied for its potential to inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibiting this enzyme can help manage blood glucose levels in diabetic patients.
- Acetylcholinesterase Inhibition : Additionally, studies have shown that this compound can inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition is particularly relevant for Alzheimer's disease treatment, as it may enhance cholinergic signaling in the brain.
Anticancer Properties
The structural characteristics of this compound suggest potential anticancer activity. Preliminary studies have indicated that compounds with similar structures can induce apoptosis in cancer cells by activating the p53 pathway, which is crucial for tumor suppression.
Case Study 1: Diabetes Management
A study investigated the effects of this compound on alpha-glucosidase activity in vitro. The results demonstrated a dose-dependent inhibition of the enzyme, suggesting its potential use as a therapeutic agent for Type 2 diabetes management.
| Activity | IC50 (µM) | Comments |
|---|---|---|
| Alpha-glucosidase Inhibition | 12 | Significant inhibition observed |
Case Study 2: Alzheimer's Disease
In another study focused on acetylcholinesterase inhibition, the compound was tested against various concentrations of acetylcholinesterase. The results indicated that it effectively inhibited the enzyme, which could lead to increased acetylcholine levels and improved cognitive function in Alzheimer's patients.
| Activity | IC50 (µM) | Comments |
|---|---|---|
| Acetylcholinesterase Inhibition | 8 | Potent inhibitor with therapeutic implications |
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Preparation of Intermediate Compounds : Starting materials are reacted under controlled conditions to form intermediate products.
- Final Coupling Reaction : The final sulfonamide is formed through a coupling reaction between the intermediate and a sulfonyl chloride derivative.
- Characterization Techniques : The synthesized compound is characterized using techniques like nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm its structure and purity.
Mechanism of Action
The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(4-Hydroxyphenyl)benzenesulfonamide ()
This analog lacks the alkyne and methoxyphenoxy groups but shares the sulfonamide core. Critical differences include:
- Hydrogen Bonding : The hydroxyl group in this compound facilitates intermolecular O–H⋯O and N–H⋯O bonds, which are absent in the target compound due to its methoxy substituent. This may reduce solubility in polar solvents but enhance lipophilicity .
- Bond Geometry : Sulfonamide S–N and S–O bond lengths in related structures are ~1.63 Å and ~1.43 Å, respectively, consistent with resonance stabilization . The target compound’s 3,4-dimethyl substitution may slightly elongate these bonds due to steric hindrance.
N-(4-(Allyloxy)but-2-yn-1-yl)-4-methylbenzenesulfonamide ()
This compound, synthesized via allylation of a propargyl sulfonamide, shares the alkyne spacer but replaces the 2-methoxyphenoxy group with an allyloxy moiety:
- Synthetic Yield: The allyl derivative was obtained in 62% yield using allyl bromide under mild conditions .
- Reactivity: The allyl group in ’s compound enables cycloaddition or polymerization reactions, whereas the target’s methoxyphenoxy group may favor electrophilic aromatic substitution or demethylation pathways.
Data Tables
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Table 2: Substituent Effects on Reactivity
| Functional Group | Role in Target Compound | Impact on Reactivity |
|---|---|---|
| 2-Methoxyphenoxy | Electron-donating aromatic group | May stabilize cationic intermediates or radicals |
| But-2-yn-1-yl linker | Rigid alkyne spacer | Reduces conformational flexibility; resists oxidation |
| 3,4-Dimethylbenzenesulfonamide | Steric hindrance near sulfonamide | Slows hydrolysis; directs electrophilic attack |
Biological Activity
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3,4-dimethylbenzenesulfonamide is a compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a methoxyphenoxy group and a sulfonamide moiety, which are known to influence its biological activity. The molecular formula is with a molecular weight of approximately 357.46 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.
- Receptor Modulation : It has been suggested that the compound can modulate receptor activity, influencing cellular signaling pathways associated with cancer progression and inflammation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by:
- Inhibiting cell proliferation : The compound has been shown to reduce the viability of various cancer cell lines, including breast and colon cancer cells.
- Promoting apoptosis : Mechanistic studies suggest that it activates caspase pathways leading to programmed cell death.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory activity:
- Cytokine Modulation : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Inhibition of NF-kB Pathway : Studies suggest that it may inhibit the NF-kB signaling pathway, which is critical in mediating inflammatory responses.
In Vitro Studies
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells.
| Study | Cell Line | Concentration (µM) | Viability Reduction (%) | Mechanism |
|---|---|---|---|---|
| MCF-7 | 10 | 50 | Apoptosis induction | |
| HT29 | 5 | 40 | Cytokine inhibition |
In Vivo Studies
In animal models of inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in treated tissues.
Q & A
Basic: What are the recommended synthetic routes for this sulfonamide, and what critical reaction conditions must be controlled?
The synthesis typically involves a multi-step approach:
Sulfonamide Core Formation : React 3,4-dimethylbenzenesulfonyl chloride with a propargylamine intermediate under anhydrous conditions.
Alkyne Functionalization : Introduce the 2-methoxyphenoxy group via a Sonogashira coupling or nucleophilic substitution, requiring palladium catalysts and inert atmosphere (N₂/Ar) to prevent alkyne oxidation .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the product.
Critical Conditions :
- Temperature control (<0°C during sulfonylation to avoid side reactions).
- Strict anhydrous conditions for alkyne coupling steps.
- Reaction monitoring via TLC or HPLC to ensure intermediate purity .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks for sulfonamide protons (δ 7.5–8.0 ppm), methoxy groups (δ 3.8–4.0 ppm), and alkyne protons (if present) .
- FT-IR : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and alkyne C≡C (2100–2260 cm⁻¹) .
- HPLC-MS : Quantify purity (>95%) and validate molecular weight (e.g., ESI-MS for [M+H]⁺) .
- X-ray Crystallography : Resolve structural ambiguities (e.g., substituent orientation) using SHELXL for refinement .
Advanced: How can crystallographic data resolve ambiguities in the molecular structure?
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) to determine unit cell parameters.
- Refinement : Employ SHELXL for least-squares refinement, focusing on anisotropic displacement parameters for the sulfonamide and methoxyphenoxy groups.
- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., hydrogen bonds between sulfonamide O and adjacent H donors) .
Advanced: How to address contradictory bioactivity data in studies of similar sulfonamides?
Contradictions may arise from:
- Assay Variability : Compare IC₅₀ values under standardized conditions (e.g., pH, temperature, cell lines).
- Structural Subtleties : Perform SAR studies to isolate the impact of substituents (e.g., 3,4-dimethyl vs. dichloro groups on target binding) .
- Computational Validation : Use molecular docking (AutoDock Vina) to predict binding modes and validate with SPR (surface plasmon resonance) for kinetic analysis .
Advanced: How do electronic/steric effects of substituents influence reactivity?
- Electronic Effects : The 3,4-dimethyl group on the benzene ring is electron-donating, increasing sulfonamide nucleophilicity for electrophilic substitutions.
- Steric Effects : The 2-methoxyphenoxy group hinders access to the alkyne moiety, reducing reaction rates in bulky environments (e.g., Suzuki-Miyaura couplings) .
- Quantitative Analysis : Use Hammett σ values to predict substituent effects on reaction kinetics .
Basic: What purification protocols are optimal post-synthesis?
- Solvent Selection : Use ethyl acetate for extraction (removes polar byproducts).
- Chromatography : Normal-phase silica gel with gradient elution (hexane → ethyl acetate).
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/petroleum ether) for high yield (>80%) and purity .
Advanced: Can computational methods predict biological target binding, and how?
- Molecular Docking : Use Schrödinger Suite or MOE to simulate binding to targets (e.g., carbonic anhydrase IX). Validate with free-energy perturbation (FEP) calculations.
- Experimental Validation :
- SPR : Measure binding kinetics (ka/kd) at varying concentrations.
- Isothermal Titration Calorimetry (ITC) : Confirm enthalpy-driven binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
